N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide
Description
N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide is a butanamide derivative featuring a dimethylamino (-N(CH₃)₂) group at the para position of the phenyl ring and a 4-methylphenoxy (CH₃-C₆H₄-O-) moiety attached to the butanamide backbone.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-6-12-18(13-7-15)23-14-4-5-19(22)20-16-8-10-17(11-9-16)21(2)3/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGTXXANOJRXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-methylphenol in the presence of a base to form an intermediate. This intermediate is then reacted with butanoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares the target compound with structurally related butanamide derivatives:
Pharmacological and Physicochemical Insights
- Electron-Donating vs. Dichlorophenoxy groups (–12) introduce steric bulk and electronegativity, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .
- Bioactivity Trends: Compounds with aminomethyl or acetyl groups () are often intermediates in drug synthesis, facilitating further functionalization .
Synthetic Methods :
Key Contrasts and Limitations
- Solubility: The target compound’s dimethylamino group likely improves aqueous solubility compared to tert-butyl () or dichlorophenoxy (–12) analogs.
- Stability: Dichlorophenoxy and sulfonamide groups (–13) may confer resistance to enzymatic degradation, whereas methoxy or amino groups () could increase susceptibility to oxidation .
- Pharmacological Data Gap: No direct activity data are available for the target compound; inferences are based on structural parallels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
